molecular formula C14H15N3O B2650127 N-(isoquinolin-6-yl)pyrrolidine-1-carboxamide CAS No. 2173997-13-0

N-(isoquinolin-6-yl)pyrrolidine-1-carboxamide

Cat. No.: B2650127
CAS No.: 2173997-13-0
M. Wt: 241.294
InChI Key: CWUCMPQHBOAING-UHFFFAOYSA-N
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Description

N-(isoquinolin-6-yl)pyrrolidine-1-carboxamide is a chemical compound with the molecular formula C14H15N3O It is characterized by the presence of an isoquinoline ring attached to a pyrrolidine ring through a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoquinolin-6-yl)pyrrolidine-1-carboxamide typically involves the reaction of isoquinoline derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of N-hetaryl ureas and alcohols in a catalyst-free environment to produce N-isoquinolin-6-yl carbamates . The reaction conditions often include moderate temperatures and the absence of catalysts, making the process environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(isoquinolin-6-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The isoquinoline ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-(isoquinolin-6-yl)pyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(isoquinolin-6-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The isoquinoline ring can interact with various enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(isoquinolin-1-yl)pyrrolidine-1-carboxamide
  • N-(quinolin-6-yl)pyrrolidine-1-carboxamide
  • N-(pyridin-6-yl)pyrrolidine-1-carboxamide

Uniqueness

N-(isoquinolin-6-yl)pyrrolidine-1-carboxamide is unique due to the specific position of the isoquinoline ring attachment, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

N-isoquinolin-6-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14(17-7-1-2-8-17)16-13-4-3-12-10-15-6-5-11(12)9-13/h3-6,9-10H,1-2,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUCMPQHBOAING-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC3=C(C=C2)C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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